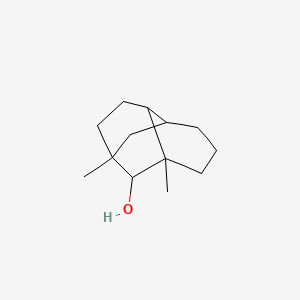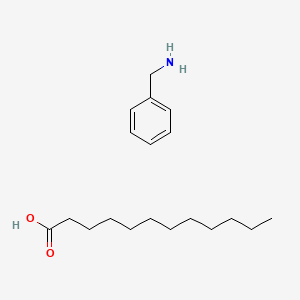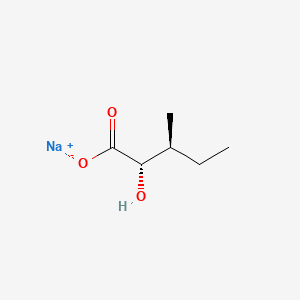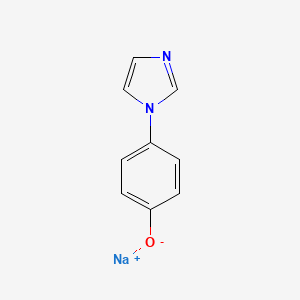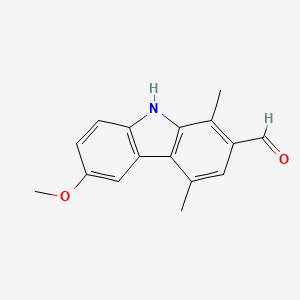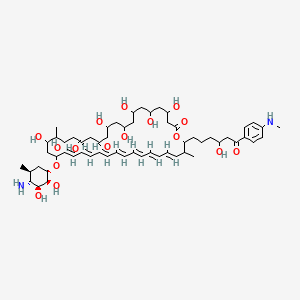
N-Succinylperimycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Succinylperimycin is a polyene macrolide antibiotic known for its unique interaction with biological membranes. Unlike other polyene macrolides, this compound requires metabolic energy for its interaction with the plasma membrane, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinylperimycin involves the N-acylation of perimycin with succinic anhydride. This reaction typically occurs under mild conditions, with the use of a suitable solvent like dimethylformamide (DMF) and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography.
化学反应分析
Types of Reactions: N-Succinylperimycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the succinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
科学研究应用
N-Succinylperimycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study membrane interactions and ion channel formation.
Biology: Its ability to induce potassium permeability pathways in membranes makes it useful in cellular studies.
Medicine: Research is ongoing into its potential as an antifungal and antibacterial agent.
Industry: It is used in the development of new antibiotics and as a tool in biochemical research .
作用机制
N-Succinylperimycin exerts its effects by interacting with the plasma membrane in a manner that requires metabolic energy. It induces the formation of ion-selective conductance channels, leading to changes in membrane permeability. This interaction is highly specific and can be reversed under certain conditions .
相似化合物的比较
- Filipin III
- Nystatin
- Amphotericin B
Comparison: N-Succinylperimycin is unique in its requirement for metabolic energy to interact with the plasma membrane, unlike other polyene macrolides like Filipin III and Nystatin, which induce irreversible membrane permeability changes without such a requirement. This specificity makes this compound a valuable tool in studying membrane dynamics and ion channel formation .
属性
CAS 编号 |
11016-08-3 |
|---|---|
分子式 |
C59H88N2O16 |
分子量 |
1081.3 g/mol |
IUPAC 名称 |
(23E,25E,27E,29E,31E,33E,35E)-22-[(1S,2S,3S,4R,5S)-4-amino-2,3-dihydroxy-5-methylcyclohexyl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[4-hydroxy-6-[4-(methylamino)phenyl]-6-oxohexyl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-2,14,16-trione |
InChI |
InChI=1S/C59H88N2O16/c1-37-18-15-13-11-9-7-5-6-8-10-12-14-16-20-50(76-55-26-38(2)57(60)59(75)58(55)74)36-52(71)39(3)51(70)34-48(68)31-46(66)29-44(64)27-43(63)28-45(65)30-47(67)32-49(69)35-56(73)77-54(37)21-17-19-42(62)33-53(72)40-22-24-41(61-4)25-23-40/h5-16,18,20,22-25,37-39,42-45,47,49-52,54-55,57-59,61-65,67,69-71,74-75H,17,19,21,26-36,60H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,20-16+/t37?,38-,39?,42?,43?,44?,45?,47?,49?,50?,51?,52?,54?,55-,57+,58+,59-/m0/s1 |
InChI 键 |
DTVRQSHQUKUVGQ-AYSZYLHUSA-N |
手性 SMILES |
C[C@H]1C[C@@H]([C@H]([C@H]([C@@H]1N)O)O)OC\2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)CCCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O |
规范 SMILES |
CC1CC(C(C(C1N)O)O)OC2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)CCCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


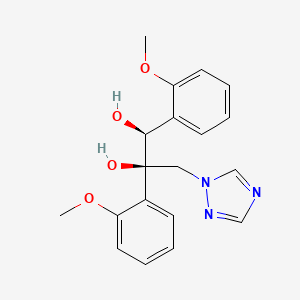
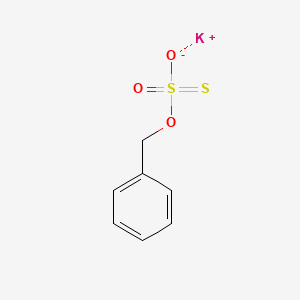

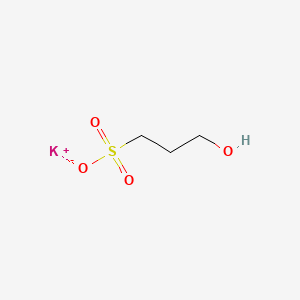
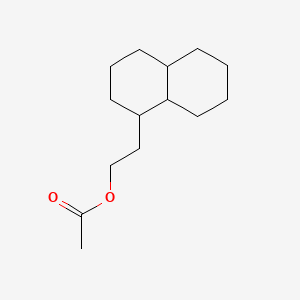
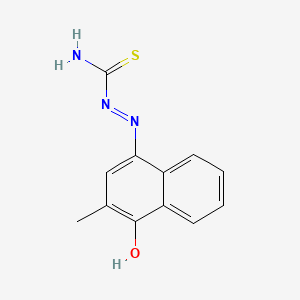
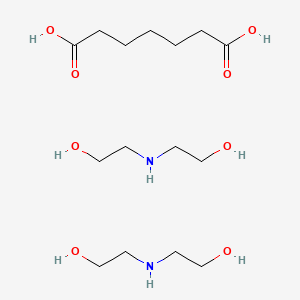
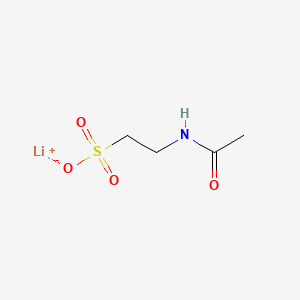
![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)
